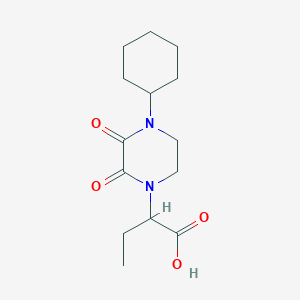![molecular formula C13H8N2O3S B3173900 2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid CAS No. 951207-88-8](/img/structure/B3173900.png)
2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid
Vue d'ensemble
Description
“2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid” is a significant heterocyclic system in natural products and drugs . It is an endogenous aryl hydrocarbon (Ah) receptor (AhR) agonist . This compound plays a main role in cell biology and has attracted increasing attention in recent years due to its application as a biologically active compound for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of this compound involves condensation reactions or condensation and oxidation reactions to form the thiazoline or thiazole moiety . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring attached to a thiazole ring via a carbonyl group . The indole ring is a significant type of heterocycle as it is found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions or condensation and oxidation reactions to form the thiazoline or thiazole moiety .Mécanisme D'action
Target of Action
The primary target of Indolokine A5 is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.
Mode of Action
Indolokine A5 acts as a potent agonist for the AhR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Indolokine A5 binds to the AhR, activating it .
Biochemical Pathways
Indolokine A5 is a catabolite of L-cysteine . It is upregulated in response to a redox stressor via aspC and tyrB transaminases . The compound is found in diverse bacteria and enhances persister formation in E. coli . It also activates distinct immunological responses in primary human tissues .
Result of Action
The activation of AhR by Indolokine A5 triggers a variety of responses. It enhances persister formation in E. coli, which could have implications for bacterial survival and antibiotic resistance . Moreover, it activates innate immune responses in both plant and human tissues .
Action Environment
The action of Indolokine A5 can be influenced by various environmental factors. For instance, cellular stress conditions can upregulate the production of Indolokine A5 . .
Orientations Futures
The application of indole derivatives, such as “2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on further exploring its therapeutic potential and optimizing its synthesis process.
Analyse Biochimique
Biochemical Properties
Indolokine A5 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to enhance persister formation in E. coli, indicating its interaction with the bacterial stress response pathways .
Cellular Effects
Indolokine A5 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to activate innate immune responses in both plant and human tissues .
Propriétés
IUPAC Name |
2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-6,14H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXYUFQKPJMQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Ethoxycarbonyl)-1-methyl-1H-indol-3-yl]propanoic acid](/img/structure/B3173818.png)
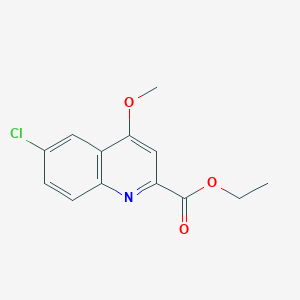
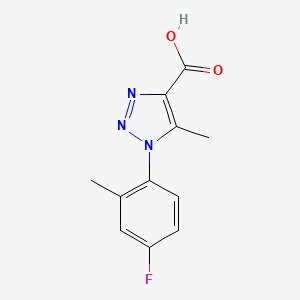
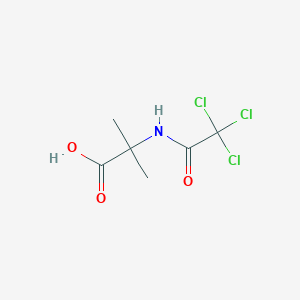

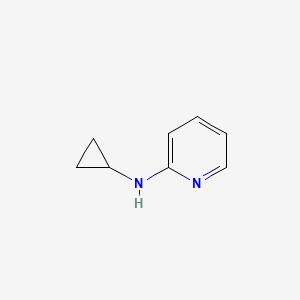
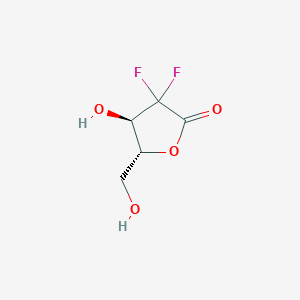

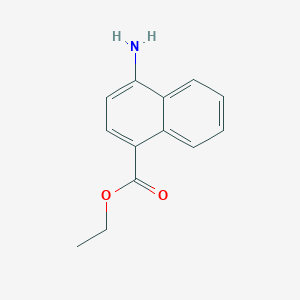

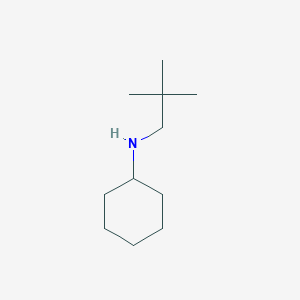
![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)
![3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3173915.png)
